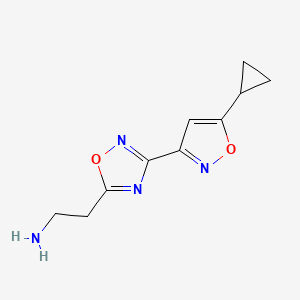

2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c11-4-3-9-12-10(14-16-9)7-5-8(15-13-7)6-1-2-6/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCGYIOSKXXTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine represents a novel structure within the realm of medicinal chemistry, particularly known for its potential biological activities. This article examines the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C₉H₁₁N₃O₂

- Molecular Weight: 181.21 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its interaction with cyclooxygenase enzymes (COX), particularly COX-2. COX enzymes are critical in the inflammatory process and are significant targets for anti-inflammatory drugs.

Research indicates that compounds similar to this compound exhibit selective inhibition of COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs (non-steroidal anti-inflammatory drugs) .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits COX-2 activity in human cell lines. The inhibition is dose-dependent, with significant reductions in prostaglandin E2 (PGE2) levels observed at concentrations ranging from 10 to 100 µM. This reduction correlates with decreased inflammatory responses in cell cultures .

In Vivo Studies

Animal models have further validated the anti-inflammatory potential of this compound. In a study involving rats with induced arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain behavior compared to control groups treated with placebo .

Case Studies

| Study | Objective | Results |

|---|---|---|

| Study 1 | Evaluate COX inhibition | Significant reduction in PGE2 levels; selective COX-2 inhibition observed. |

| Study 2 | Assess anti-inflammatory effects in arthritis model | Decreased joint swelling and pain; effective at doses of 10 mg/kg. |

| Study 3 | Toxicity assessment | No gastrointestinal toxicity noted after prolonged administration. |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy and safety profile of this compound. Variations in substituents on the oxadiazole and isoxazole rings have been shown to influence potency against COX enzymes.

Key Findings:

- Cyclopropyl Substitution: Enhances selectivity for COX-2.

- Oxadiazole Modifications: Altering nitrogen positions can improve binding affinity.

- Amino Group Positioning: Critical for maintaining biological activity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine with structurally related compounds, focusing on substituents, molecular weight, and physical properties:

*Estimated based on formula C₁₁H₁₃N₅O₂.

Key Observations :

- Substituent Effects : The cyclopropylisoxazole group in the target compound introduces greater steric bulk and lipophilicity compared to phenyl, furan, or methyl substituents. This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility unless formulated as a salt (e.g., hydrochloride) .

- Salt Formation : Hydrochloride salts (common in analogs like ) improve solubility, critical for bioavailability in drug development.

- Thermal Stability : Methyl-substituted oxadiazole derivatives (e.g., compound 6 in ) exhibit moderate melting points (~116–119°C), suggesting the target compound may similarly remain stable at room temperature.

Pharmacological and Biochemical Potential

While direct data on the target compound’s bioactivity is absent, structurally related compounds exhibit diverse applications:

- Enzyme Inhibition : Sphingosine kinase 1 (SphK1) inhibitors (e.g., SLP7111228 in ) use oxadiazole cores for binding affinity. The target’s oxadiazole-isoxazole system may similarly target lipid kinases.

- Carbonic Anhydrase Modulation : Ethylamine-linked heterocycles (e.g., compounds in ) activate carbonic anhydrase I, indicating possible therapeutic roles in metabolic disorders.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Formation of the isoxazole ring with the cyclopropyl substituent.

- Construction of the 1,2,4-oxadiazole ring linked to the isoxazole.

- Introduction of the ethan-1-amine side chain at the 5-position of the oxadiazole.

These steps are carried out using classical heterocyclic synthesis techniques involving cyclization reactions, amidoxime intermediates, and coupling reactions.

Preparation of the 5-Cyclopropylisoxazole Intermediate

The isoxazole ring bearing the cyclopropyl substituent at the 5-position is commonly prepared by:

- Cycloaddition or condensation reactions between appropriate nitrile oxides and alkynes or alkenes.

- Use of cyclopropyl-substituted precursors to introduce the cyclopropyl group directly onto the isoxazole ring.

For example, a cyclopropyl-substituted β-ketoester or nitrile oxide can be reacted under controlled conditions to yield the 5-cyclopropylisoxazole core.

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is typically formed by cyclization of amidoxime derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides, esters). The general approach involves:

- Synthesis of an amidoxime intermediate from a nitrile precursor.

- Reaction of the amidoxime with a carboxylic acid derivative to induce cyclodehydration, forming the oxadiazole ring.

This step can be optimized by varying the activating agents, solvents, and temperature to improve yield and purity.

Coupling of Isoxazole and Oxadiazole Units

The linkage between the isoxazole and oxadiazole rings at the 3- and 5-positions respectively is achieved by:

- Functional group transformations that allow coupling, such as halogenation followed by nucleophilic substitution.

- Use of cross-coupling reactions (e.g., Suzuki or Stille coupling) if suitable halide and boronate or stannane intermediates are prepared.

Introduction of the Ethan-1-amine Side Chain

The ethan-1-amine substituent at the 5-position of the oxadiazole ring is introduced by:

- Alkylation reactions using haloalkylamines or protected amines.

- Reductive amination or nucleophilic substitution on suitable precursors.

Protection and deprotection strategies may be employed to avoid side reactions and ensure selective functionalization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Isoxazole formation | Cyclopropyl nitrile oxide + alkyne, reflux | 70-85 | Solvent: dichloromethane or toluene |

| Amidoxime synthesis | Hydroxylamine + nitrile, base, room temp | 80-90 | Mild conditions preferred |

| Oxadiazole cyclization | Amidoxime + acid chloride, pyridine, heat | 60-75 | Cyclodehydration step |

| Coupling of heterocycles | Pd-catalyzed cross-coupling, inert atmosphere | 65-80 | Requires anhydrous conditions |

| Ethan-1-amine introduction | Alkylation with bromoethylamine, base | 70-85 | Protection of amine may be needed |

Research Findings and Optimization

- The cyclopropyl group enhances the biological activity and metabolic stability of the compound.

- Oxadiazole ring formation is sensitive to reaction conditions; optimizing temperature and solvent improves yields.

- Cross-coupling strategies allow modular synthesis, facilitating the preparation of analogs.

- Protection of the ethanamine moiety prevents side reactions during coupling steps.

- Purification typically involves column chromatography and crystallization to achieve pharmaceutical-grade purity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine?

Answer:

A common approach involves multi-step heterocyclic coupling. For example:

- Step 1: Synthesis of the 5-cyclopropylisoxazole-3-carboxylic acid intermediate via cyclopropanation of isoxazole precursors under acidic conditions.

- Step 2: Formation of the 1,2,4-oxadiazole ring by reacting the acid with a nitrile source (e.g., acetamide) in the presence of POCl₃, as described in similar oxadiazole syntheses .

- Step 3: Functionalization with ethanamine via nucleophilic substitution or reductive amination.

Purification typically involves recrystallization from DMF/acetic acid mixtures or column chromatography .

Advanced: How can computational methods resolve contradictions in the compound's tautomeric stability or reactivity?

Answer:

Density Functional Theory (DFT) calculations can model tautomeric equilibria (e.g., oxadiazole vs. triazole forms) by comparing Gibbs free energy differences. Molecular docking studies may predict binding affinities to biological targets, explaining discrepancies in bioactivity data. For instance, tautomer-dependent steric effects could alter interactions with enzymes or receptors . Experimental validation via X-ray crystallography (as in ) is critical to confirm dominant tautomers .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify cyclopropyl protons (δ ~0.8–1.5 ppm) and oxadiazole/amine functionality.

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3350 cm⁻¹ (N-H stretch).

- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray Crystallography: Resolves tautomeric ambiguity and confirms planarity of heterocyclic rings, as demonstrated for analogous triazole systems .

Advanced: What experimental design principles apply to studying the compound's environmental fate or biodegradation?

Answer:

Adopt a tiered approach:

- Lab-Scale Stability Tests: Expose the compound to varying pH, UV light, and microbial cultures. Monitor degradation via HPLC or LC-MS .

- Ecotoxicology Assays: Use Daphnia magna or algal models to assess acute toxicity (EC₅₀ values).

- Field Studies: Track bioaccumulation in soil/water systems using isotopic labeling. Reference frameworks like OECD guidelines ensure reproducibility .

Basic: What safety protocols are critical during handling?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors (P210) .

- Waste Disposal: Segregate hazardous waste (e.g., POCl₃ byproducts) and consult certified disposal services .

Advanced: How does the cyclopropyl group impact the compound's pharmacokinetic profile?

Answer:

- Lipophilicity: Cyclopropane increases logP, enhancing membrane permeability (predicted via ChemAxon or ACD/Labs).

- Metabolic Stability: The strained ring may resist cytochrome P450 oxidation, prolonging half-life. Validate via liver microsome assays .

- Crystal Packing: Cyclopropyl steric effects could reduce solubility, necessitating salt formation (e.g., hydrochloride) .

Basic: What analytical methods quantify purity and stability under storage?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Karl Fischer Titration: Monitors moisture content to prevent hydrolysis.

- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months; track degradation products .

Advanced: How to address discrepancies in bioactivity data across different assay models?

Answer:

- Orthogonal Assays: Compare enzyme inhibition (e.g., IC₅₀) with cell-based viability assays (MTT/WST-1).

- Dose-Response Curves: Ensure linearity across concentrations (R² > 0.95).

- Control for Tautomerism: Pre-equilibrate compound solutions to favor the bioactive tautomer .

Basic: What are the key challenges in scaling up synthesis?

Answer:

- Exothermic Reactions: Use controlled addition of POCl₃ to prevent runaway reactions .

- Purification: Switch from column chromatography to fractional crystallization for cost efficiency.

- Yield Optimization: Modify solvent polarity (e.g., DMF → ethanol/water) .

Advanced: Can this compound serve as a precursor for fused heterocyclic systems?

Answer:

Yes. The oxadiazole and isoxazole rings are reactive toward:

- Cycloaddition Reactions: With alkynes or nitriles to form pyridine or triazine derivatives.

- Nucleophilic Substitution: Ethylenediamine or thiols can replace the amine group.

Examples include self-condensation under acetyl chloride to form diisoxazolyl-dieneamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.